molecular formula C15H17NO3S2 B14921718 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14921718
M. Wt: 323.4 g/mol
InChI Key: RRTUVWXKXRQMCN-JYRVWZFOSA-N
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Description

5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an ethoxy-hydroxyphenyl group and a thioxo-thiazolanone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with isopropylthiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it can bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-2-[(E)-(hydroxyimino)methyl]-3-methyl-3,5-dihydro-4H-imidazol-4-one
  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(N-methylanilino)methyl]-N’-[1-(6-oxo-1-cyclohexa-2,4-dienylidene)ethyl]-4-triazolecarbohydrazide

Uniqueness

What sets 5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy-hydroxyphenyl group and thioxo-thiazolidinone core make it a versatile compound for various applications .

Properties

Molecular Formula

C15H17NO3S2

Molecular Weight

323.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H17NO3S2/c1-4-19-12-7-10(5-6-11(12)17)8-13-14(18)16(9(2)3)15(20)21-13/h5-9,17H,4H2,1-3H3/b13-8-

InChI Key

RRTUVWXKXRQMCN-JYRVWZFOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C)C)O

Origin of Product

United States

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